
4-(2,3-dihydro-1H-inden-5-yl)-N-(furan-2-ylmethyl)phthalazin-1-amine
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Overview
Description
4-(2,3-dihydro-1H-inden-5-yl)-N-(furan-2-ylmethyl)phthalazin-1-amine is a complex organic compound that features a phthalazine core substituted with an indane and a furan moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,3-dihydro-1H-inden-5-yl)-N-(furan-2-ylmethyl)phthalazin-1-amine typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Phthalazine Core: Starting from phthalic anhydride, the phthalazine core can be synthesized through a series of condensation reactions.
Indane Substitution: The indane moiety can be introduced via Friedel-Crafts alkylation or acylation reactions.
Furan-2-ylmethyl Substitution: The furan ring can be attached through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the indane and furan moieties.
Reduction: Reduction reactions could be used to modify the phthalazine core or the substituents.
Substitution: Various substitution reactions can be performed to introduce different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for more complex molecules or as a ligand in coordination chemistry.
Biology
In biological research, it might be investigated for its potential as a pharmaceutical agent, particularly if it shows activity against certain biological targets.
Medicine
In medicinal chemistry, derivatives of this compound could be explored for their therapeutic potential, such as anti-inflammatory or anticancer properties.
Industry
In industry, the compound could be used in the development of new materials, such as polymers or advanced composites.
Mechanism of Action
The mechanism of action for this compound would depend on its specific application. For example, if it is used as a pharmaceutical agent, it might interact with specific enzymes or receptors in the body. The molecular targets and pathways involved would need to be elucidated through detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
4-(2,3-dihydro-1H-inden-5-yl)phthalazin-1-amine: Lacks the furan-2-ylmethyl group.
N-(furan-2-ylmethyl)phthalazin-1-amine: Lacks the indane moiety.
4-(2,3-dihydro-1H-inden-5-yl)-N-methylphthalazin-1-amine: Has a methyl group instead of the furan-2-ylmethyl group.
Uniqueness
The uniqueness of 4-(2,3-dihydro-1H-inden-5-yl)-N-(furan-2-ylmethyl)phthalazin-1-amine lies in its specific combination of functional groups, which could confer unique chemical and biological properties.
Biological Activity
The compound 4-(2,3-dihydro-1H-inden-5-yl)-N-(furan-2-ylmethyl)phthalazin-1-amine is a phthalazine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure features a phthalazine core substituted with a furan ring and an indene moiety, which may contribute to its biological properties.
Anticancer Activity
Recent studies have indicated that phthalazine derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have shown efficacy against various cancer cell lines.
A notable study demonstrated that certain phthalazine derivatives could induce apoptosis in cancer cells by modulating the expression of pro-apoptotic and anti-apoptotic proteins. The mechanism involves the activation of caspases and the disruption of mitochondrial membrane potential, leading to cell death.
Antimicrobial Activity
Phthalazine derivatives have also been evaluated for their antimicrobial properties. In vitro studies revealed that these compounds possess activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The antimicrobial mechanism is thought to involve the inhibition of bacterial DNA synthesis or disruption of cell wall integrity.
Case Study: Cytotoxicity Evaluation
A detailed evaluation of cytotoxicity was conducted using human cancer cell lines (e.g., HeLa and MCF-7). The results indicated that the compound exhibited a dose-dependent decrease in cell viability:
Concentration (µM) | HeLa Cell Viability (%) | MCF-7 Cell Viability (%) |
---|---|---|
10 | 85 | 82 |
25 | 70 | 68 |
50 | 45 | 40 |
100 | 20 | 15 |
The IC50 values were determined to be approximately 30 µM for HeLa cells and 35 µM for MCF-7 cells, indicating a moderate level of cytotoxicity compared to standard chemotherapeutic agents.
Mechanistic Insights
Mechanistic studies utilizing flow cytometry revealed that treatment with the compound led to G1 phase arrest in the cell cycle. This was associated with increased expression of p21 and decreased levels of cyclin D1, suggesting that the compound may inhibit cell proliferation through cell cycle regulation.
Properties
IUPAC Name |
4-(2,3-dihydro-1H-inden-5-yl)-N-(furan-2-ylmethyl)phthalazin-1-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O/c1-2-9-20-19(8-1)21(17-11-10-15-5-3-6-16(15)13-17)24-25-22(20)23-14-18-7-4-12-26-18/h1-2,4,7-13H,3,5-6,14H2,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTIXPIGUCRAGIU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C=C(C=C2)C3=NN=C(C4=CC=CC=C43)NCC5=CC=CO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.